Methyl 2-(2-imino-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl)acetate
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Overview
Description
Methyl 2-(2-imino-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl)acetate is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by its unique molecular structure, which includes an imino group and a methyl group attached to the benzothiazole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-imino-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl)acetate typically involves the reaction of 2-amino-6-methylbenzothiazole with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization from an appropriate solvent such as ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is then isolated and purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-imino-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(2-imino-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and microbial infections.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of Methyl 2-(2-imino-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl)acetate involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The benzothiazole ring can also participate in π-π interactions with aromatic residues in proteins, further influencing their function. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylbenzothiazole: Shares the benzothiazole core but lacks the imino and ester groups.
Methyl 2-(2-amino-6-methyl-1,3-benzothiazol-3-yl)acetate: Similar structure but with an amino group instead of an imino group.
2-(2-Imino-6-methyl-1,3-benzothiazol-3-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an ester group.
Uniqueness
Methyl 2-(2-imino-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl)acetate is unique due to the presence of both the imino and ester groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
Methyl 2-(2-imino-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl)acetate is an organic compound with significant biological activity. This compound features a benzothiazole moiety, which is known for its diverse pharmacological properties. The following sections will explore its synthesis, biological activity, and potential applications, supported by relevant data and research findings.
- Molecular Formula : C11H12N2O2S
- Molecular Weight : 236.29 g/mol
- CAS Number : 1706456-78-1
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the benzothiazole structure followed by the introduction of the imino and acetate groups. Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction .
Antimicrobial Properties
Preliminary studies have indicated that this compound exhibits notable antimicrobial activity. Research has shown that compounds with similar structures possess moderate to potent antimicrobial effects against various pathogens such as Staphylococcus aureus, Escherichia coli, and Candida tropicalis when tested at concentrations around 50 mg/mL .
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells. For instance, compounds derived from benzothiazole derivatives have shown promising results in inhibiting cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. The structure of this compound allows it to effectively bind to specific enzymes and receptors involved in cancer progression .
The unique structural components of this compound facilitate interactions with biological targets. These interactions may lead to the modulation of enzyme activities or disruption of cellular pathways critical for pathogen survival or cancer cell proliferation. Ongoing research aims to elucidate the detailed mechanisms through which this compound exerts its biological effects .
Table 1: Summary of Biological Activities
Activity Type | Test Organisms/Cell Lines | Concentration Tested | Observed Effect |
---|---|---|---|
Antimicrobial | S. aureus, E. coli, C. tropicalis | 50 mg/mL | Moderate to potent inhibition |
Anticancer | Various human cancer cell lines | Varies | Inhibition of cell growth; apoptosis induction |
Notable Research Findings
- A study reported that benzothiazole derivatives exhibit significant cytotoxicity against human cancer cell lines, suggesting that this compound could be a lead compound in anticancer drug development .
- Molecular docking studies have indicated favorable binding interactions between this compound and key enzymes involved in cancer metabolism and antimicrobial resistance .
Properties
Molecular Formula |
C11H12N2O2S |
---|---|
Molecular Weight |
236.29 g/mol |
IUPAC Name |
methyl 2-(2-imino-6-methyl-1,3-benzothiazol-3-yl)acetate |
InChI |
InChI=1S/C11H12N2O2S/c1-7-3-4-8-9(5-7)16-11(12)13(8)6-10(14)15-2/h3-5,12H,6H2,1-2H3 |
InChI Key |
FROZCCVEIOTPRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=N)S2)CC(=O)OC |
Origin of Product |
United States |
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